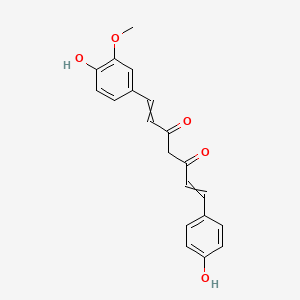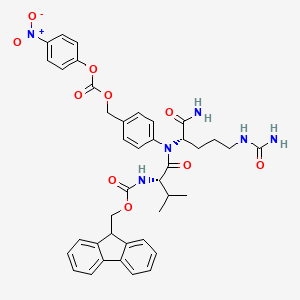![molecular formula C34H34ClN2NaO3S B8058367 sodium;3-[3-tert-butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-(quinolin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoate](/img/structure/B8058367.png)
sodium;3-[3-tert-butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-(quinolin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3M 60922 . It is a type of cartridge used in respirators to filter out acid gases and particulates. This compound is essential in various industrial and laboratory settings to ensure the safety and health of workers by providing protection against harmful gases and particulates.
Méthodes De Préparation
The preparation of 3M 60922 involves the assembly of various components, including activated carbon and particulate filters. The activated carbon is treated to enhance its adsorption capacity for acid gases. The particulate filter is designed to capture fine particles. The components are then assembled into a cartridge that fits into compatible respirators.
Analyse Des Réactions Chimiques
3M 60922 primarily functions through physical adsorption and filtration rather than undergoing chemical reactions. The activated carbon in the cartridge adsorbs acid gases, while the particulate filter captures fine particles. The efficiency of the cartridge depends on the surface area and pore structure of the activated carbon, as well as the design of the particulate filter.
Applications De Recherche Scientifique
3M 60922 is widely used in scientific research and industrial applications where protection against acid gases and particulates is required. It is commonly used in:
Chemistry Laboratories: To protect researchers from harmful gases and particulates during experiments.
Biology Laboratories: To ensure a safe working environment when handling biological samples that may release harmful aerosols.
Industrial Settings: In manufacturing processes that involve the release of acid gases and particulates.
Medical Facilities: To protect healthcare workers from airborne contaminants.
Mécanisme D'action
The mechanism of action of 3M 60922 involves the adsorption of acid gases onto the surface of activated carbon and the filtration of particulates through a fine mesh filter. The activated carbon has a high surface area and porous structure, which allows it to adsorb a large amount of gas molecules. The particulate filter captures fine particles, preventing them from being inhaled by the user.
Comparaison Avec Des Composés Similaires
3M 60922 can be compared with other similar cartridges used in respirators, such as:
3M 6001: Organic vapor cartridge.
3M 6002: Acid gas cartridge.
3M 6003: Organic vapor/acid gas cartridge.
3M 6004: Ammonia/methylamine cartridge.
3M 6005: Formaldehyde/organic vapor cartridge.
3M 6006: Multi-gas/vapor cartridge.
The uniqueness of 3M 60922 lies in its combination of acid gas and particulate filtration, making it versatile for various applications where both types of contaminants are present .
Propriétés
IUPAC Name |
sodium;3-[3-tert-butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-(quinolin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H35ClN2O3S.Na/c1-33(2,3)41-31-27-18-26(40-21-25-15-12-23-8-6-7-9-28(23)36-25)16-17-29(27)37(20-22-10-13-24(35)14-11-22)30(31)19-34(4,5)32(38)39;/h6-18H,19-21H2,1-5H3,(H,38,39);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPURUCMVRRNPHJ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=C(N(C2=C1C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)CC5=CC=C(C=C5)Cl)CC(C)(C)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)SC1=C(N(C2=C1C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)CC5=CC=C(C=C5)Cl)CC(C)(C)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34ClN2NaO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
609.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
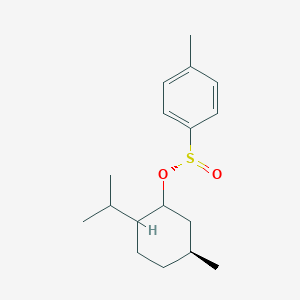
![5-amino-6-({2-amino-6-[(4-{[6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy}-5-(hydroxymethyl)oxolan-2-yl)oxy]cyclohexyl}oxy)-2-(hydroxymethyl)oxane-3,4-diol](/img/structure/B8058288.png)
![barium(2+);[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl phosphate](/img/structure/B8058298.png)
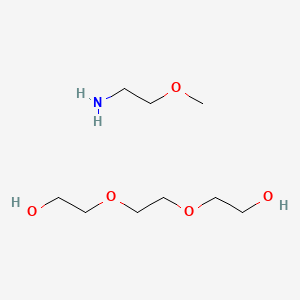

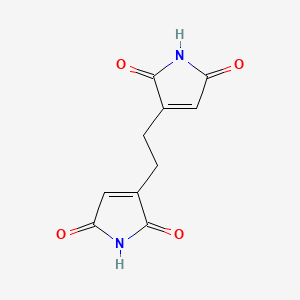
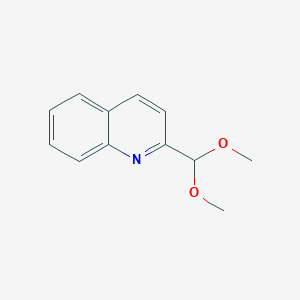
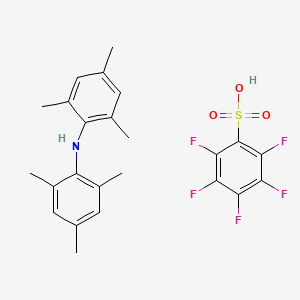
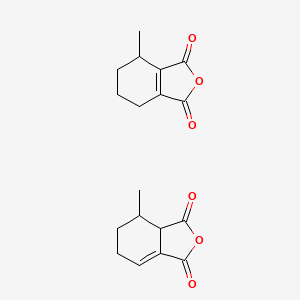
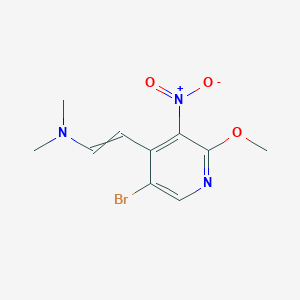
![1H-Pyrrolo[2,3-B]pyridine, 4,5-difluoro-1-[tris(1-methylethyl)silyl]-](/img/structure/B8058353.png)
